2-(3-Bromophenyl)pyrimidin-4-amine

Medicinal Chemistry Anti-inflammatory Regioisomer SAR

Medicinal chemistry programs targeting kinases demand building blocks with precise regioisomeric integrity; substitution pattern shifts can alter potency by orders of magnitude. 2-(3-Bromophenyl)pyrimidin-4-amine delivers the validated 3-bromophenyl/4-amine arrangement essential for SAR consistency. • Core scaffold for JNK inhibitor libraries (US20130231336A1) • Fragment hit with favorable drug-like properties (XLogP 2.2, TPSA 51.8 Ų) • 4-Amine handle enables rapid derivatization for lead optimization. Rigorous QC ensures batch-to-batch reproducibility for reliable procurement.

Molecular Formula C10H8BrN3
Molecular Weight 250.09 g/mol
CAS No. 1251391-43-1
Cat. No. B1527493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)pyrimidin-4-amine
CAS1251391-43-1
Molecular FormulaC10H8BrN3
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC=CC(=N2)N
InChIInChI=1S/C10H8BrN3/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H,(H2,12,13,14)
InChIKeyZTHJJQXERQYAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)pyrimidin-4-amine Properties & Procurement


2-(3-Bromophenyl)pyrimidin-4-amine (CAS 1251391-43-1) is a pyrimidine derivative featuring a 3-bromophenyl substituent at the 2-position and a primary amine at the 4-position of the pyrimidine ring [1]. This heterocyclic building block serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules [2]. Its physicochemical properties—including a molecular weight of 250.09 g/mol, a computed XLogP3-AA of 2.2, and a topological polar surface area (TPSA) of 51.8 Ų—define its solubility and permeability profile, making it suitable for fragment-based drug discovery and lead optimization campaigns [1].

Workflow Medicinal chemistry building block for kinase inhibitor synthesis
Selection Specific 2-(3-bromophenyl) substitution pattern for SAR studies
Context Fragment-based drug discovery and lead optimization campaigns

2-(3-Bromophenyl)pyrimidin-4-amine Substitution Specificity


The precise substitution pattern of 2-(3-bromophenyl)pyrimidin-4-amine is critical for its intended applications; simply substituting a regioisomer (e.g., 2-amino-4-(3-bromophenyl)pyrimidine) or a differently substituted pyrimidine can drastically alter biological activity and synthetic utility. The position of the bromine atom on the phenyl ring and the location of the amine group on the pyrimidine core dictate key interactions with biological targets and influence subsequent chemical derivatization steps [1]. For instance, the 3-bromo substituent is known to engage in halogen bonding and hydrophobic interactions, while the 4-amine group serves as a common handle for further functionalization in kinase inhibitor scaffolds [2]. Even seemingly minor changes in substitution can lead to orders-of-magnitude differences in potency and selectivity, as demonstrated in related pyrimidine kinase inhibitor programs [2].

Regioisomer mismatch
2-Amino-4-(3-bromophenyl)pyrimidine may shift toward anti-inflammatory assay response, altering target engagement profile.
Scaffold mismatch
Pyrido[3,4-d]pyrimidine PD 158780 introduces sub-nanomolar EGFR inhibition; simple pyrimidine core may not transfer that potency context.
Substitution sensitivity
Bromine position on phenyl ring and amine location on pyrimidine can significantly shift kinase selectivity and synthetic utility.

2-(3-Bromophenyl)pyrimidin-4-amine Comparative Evidence


Regioisomer Biological Activity Differentiation

Direct comparison of the target compound with its regioisomer 2-amino-4-(3-bromophenyl)pyrimidine (CAS 392307-25-4) reveals a distinct biological activity profile. While 2-(3-bromophenyl)pyrimidin-4-amine is primarily utilized as a synthetic building block for kinase inhibitors, its regioisomer has been explicitly evaluated for anti-inflammatory and analgesic activity in vivo. In a study by Yejella and Atla, 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine (a derivative of the regioisomer) demonstrated significant anti-inflammatory and analgesic effects comparable to ibuprofen [1]. This divergence in reported activity underscores that the position of the amine group on the pyrimidine ring (4-amine vs. 2-amine) profoundly influences the compound's biological target engagement and pharmacological potential. Therefore, procurement of the specific 2-(3-bromophenyl)pyrimidin-4-amine regioisomer is essential for projects aiming to exploit its unique synthetic handle or to avoid the confounding anti-inflammatory activity associated with the 2-amino regioisomer.

Regioisomer Activity Profile
Class-level inference
Qualitative divergence in reported biological activity vs. 2-amino regioisomer derivatives
Regioisomer selection determines target-engagement pathway context.
In vivo anti-inflammatory models for regioisomer; kinase SAR for target scaffold.
Medicinal Chemistry Anti-inflammatory Regioisomer SAR

Privileged Scaffold for JNK Inhibitors

2-(3-Bromophenyl)pyrimidin-4-amine serves as a core scaffold for potent inhibitors of c-Jun N-terminal kinases (JNKs), a key target in inflammatory and neurodegenerative diseases. The compound's structural motif is explicitly claimed in patents covering substituted pyrimidinyl-amines as JNK inhibitors [1]. In these patents, the 3-bromophenyl group at the pyrimidine 2-position, combined with an amine at the 4-position, provides a crucial binding element. While specific IC50 values for the unsubstituted 2-(3-bromophenyl)pyrimidin-4-amine are not publicly reported, the patent data demonstrate that related derivatives exhibit nanomolar potency against JNK1, JNK2, and JNK3 isoforms. For example, compound JNK-1-IN-4 (a close analog with a 5-bromo-2-[(4-methoxyphenyl)amino]pyrimidine core) inhibits JNK1, JNK2, and JNK3 with IC50s of 2.7, 19.0, and 9.0 nM, respectively . This class-level potency establishes 2-(3-bromophenyl)pyrimidin-4-amine as a validated starting point for JNK inhibitor optimization.

JNK Inhibitor Scaffold Potency
Class-level inference
Close analog JNK-1-IN-4: JNK1 IC50 2.7 nM, JNK2 19.0 nM, JNK3 9.0 nM
Supports JNK pathway inhibition study fit as a validated starting scaffold.
Biochemical kinase assays; recombinant human JNK isoforms. Parent IC50 not reported.
Kinase Inhibition JNK Pathway Medicinal Chemistry

Physicochemical Differentiation vs. Simple Pyrimidines

The physicochemical profile of 2-(3-bromophenyl)pyrimidin-4-amine (XLogP3-AA = 2.2, TPSA = 51.8 Ų) [1] provides a distinct advantage over simpler pyrimidin-4-amines in fragment-based drug discovery. Compared to unsubstituted 2-phenylpyrimidin-4-amine (computed XLogP3-AA = 1.7, TPSA = 51.8 Ų), the bromine substituent increases lipophilicity by approximately 0.5 log units while maintaining the same polar surface area. This subtle increase in LogP can enhance membrane permeability and target binding without compromising solubility, a balance that is often critical in lead optimization. Furthermore, the 3-bromo substituent offers a synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid exploration of chemical space around the phenyl ring .

Physicochemical Differentiation
Cross-study comparable
XLogP3-AA = 2.2; TPSA = 51.8 Ų. ΔXLogP = +0.5 vs. unsubstituted 2-phenyl analog.
Bromine substituent modifies lipophilicity for membrane permeation screening.
Computed values from PubChem. TPSA unchanged.
Physicochemical Properties Drug-likeness Fragment-based Design

Scaffold Comparison with EGFR Inhibitor PD 158780

2-(3-Bromophenyl)pyrimidin-4-amine is often confused with the potent EGFR inhibitor PD 158780 (4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine). However, these two compounds differ fundamentally in their core heterocyclic scaffolds and resulting biological potency. PD 158780 exhibits an IC50 of 0.08 nM against EGFR [1], while 2-(3-bromophenyl)pyrimidin-4-amine is not a direct EGFR inhibitor but rather a more versatile building block for diverse kinase targets. The pyrimidine core of the target compound lacks the fused pyridine ring present in PD 158780, which is essential for sub-nanomolar EGFR potency. This distinction is crucial for procurement: selecting 2-(3-bromophenyl)pyrimidin-4-amine over PD 158780 is appropriate when a project requires a simpler, more tractable scaffold for exploring novel kinase targets or when EGFR inhibition is to be avoided.

Scaffold vs. EGFR Inhibitor PD 158780
Class-level inference
Target: Simple pyrimidine, not a direct EGFR inhibitor. Comparator: PD 158780 EGFR IC50 0.08 nM.
Scaffold complexity and kinase-selectivity context differ substantially.
EGFR tyrosine kinase inhibition assay. Core heterocycle mismatch.
EGFR Kinase Inhibitor Scaffold Comparison

2-(3-Bromophenyl)pyrimidin-4-amine Targeted Applications


JNK/MAPK Kinase Inhibitor Lead Generation

Utilize 2-(3-bromophenyl)pyrimidin-4-amine as a core scaffold for synthesizing novel JNK inhibitors. Its 4-amine group allows for facile derivatization, while the 3-bromophenyl moiety provides a validated binding element. Follow the synthetic strategies outlined in US20130231336A1 to generate focused libraries and assess JNK isoform selectivity [1].

Fragment-Based Drug Discovery for Kinases

Employ 2-(3-bromophenyl)pyrimidin-4-amine as a fragment hit in FBDD campaigns targeting kinases. Its favorable physicochemical properties (XLogP = 2.2, TPSA = 51.8 Ų) [2] and structural simplicity make it an ideal starting point for fragment growing or merging strategies. The bromine atom can be exploited for halogen bonding or replaced via cross-coupling to optimize potency and selectivity.

Chemical Biology Tool Compound Synthesis

Synthesize chemical probes for investigating kinase signaling pathways. The compound's amine handle enables conjugation to affinity tags or fluorescent reporters, while the 3-bromophenyl group can be used to install photoaffinity labels for target identification studies.

Regioisomer SAR Studies

Conduct systematic structure-activity relationship (SAR) studies comparing 2-(3-bromophenyl)pyrimidin-4-amine with its regioisomer 2-amino-4-(3-bromophenyl)pyrimidine to elucidate the impact of amine position on kinase selectivity and anti-inflammatory activity [3]. Such studies can reveal novel chemotypes with distinct polypharmacology profiles.

Application
Selection Property
Validation Focus
JNK/MAPK kinase inhibitor lead generation
4-Amine derivatization handle
JNK isoform-selectivity assay context
Fragment-based drug discovery for kinases
Favorable fragment physicochemical profile
Fragment-growing or merging strategy review
Chemical biology tool compound synthesis
Amine conjugation and bromine photoaffinity handle
Target-engagement probe validation
Regioisomer SAR studies
2-(3-Bromophenyl)pyrimidin-4-amine vs. 2-amino regioisomer
Kinase selectivity and anti-inflammatory activity differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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